molecular formula C12H14F3NO B13899586 1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclobutanol

1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclobutanol

Katalognummer: B13899586
Molekulargewicht: 245.24 g/mol
InChI-Schlüssel: DSNOHKUETYSLAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclobutanol is an organic compound with the molecular formula C12H14F3NO It is characterized by the presence of a cyclobutanol ring substituted with an amino group and a trifluoromethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclobutanol typically involves the reaction of cyclobutanone with 3-(trifluoromethyl)benzylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclobutanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an amine using hydrogen gas and a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of substituted cyclobutanol derivatives

Wissenschaftliche Forschungsanwendungen

1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclobutanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclobutanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group can enhance its binding affinity to these targets, leading to modulation of biological pathways. The amino group may participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-1-(trifluoromethyl)cyclobutanol
  • 1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclopentanol
  • 1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclohexanol

Uniqueness

1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclobutanol is unique due to its specific combination of a cyclobutanol ring with an amino group and a trifluoromethylphenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C12H14F3NO

Molekulargewicht

245.24 g/mol

IUPAC-Name

1-[amino-[3-(trifluoromethyl)phenyl]methyl]cyclobutan-1-ol

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)9-4-1-3-8(7-9)10(16)11(17)5-2-6-11/h1,3-4,7,10,17H,2,5-6,16H2

InChI-Schlüssel

DSNOHKUETYSLAT-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(C(C2=CC(=CC=C2)C(F)(F)F)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.